Cas no 1214342-99-0 (5-Iodo-2-phenylpyridine)

5-Iodo-2-phenylpyridine 化学的及び物理的性質
名前と識別子
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- 5-Iodo-2-phenylpyridine
- Pyridine, 5-iodo-2-phenyl-
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- MDL: MFCD14702054
- インチ: 1S/C11H8IN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H
- InChIKey: UGYNHDUAFPZDHB-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)=NC=C(I)C=C1
じっけんとくせい
- 密度みつど: 1.653±0.06 g/cm3(Predicted)
- Boiling Point: 334.7±30.0 °C(Predicted)
- 酸度系数(pKa): 2.41±0.10(Predicted)
5-Iodo-2-phenylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8157435-0.05g |
5-iodo-2-phenylpyridine |
1214342-99-0 | 95.0% | 0.05g |
$174.0 | 2025-02-21 | |
Enamine | EN300-8157435-0.5g |
5-iodo-2-phenylpyridine |
1214342-99-0 | 95.0% | 0.5g |
$579.0 | 2025-02-21 | |
Enamine | EN300-8157435-2.5g |
5-iodo-2-phenylpyridine |
1214342-99-0 | 95.0% | 2.5g |
$1454.0 | 2025-02-21 | |
Enamine | EN300-8157435-10.0g |
5-iodo-2-phenylpyridine |
1214342-99-0 | 95.0% | 10.0g |
$3191.0 | 2025-02-21 | |
Enamine | EN300-8157435-1.0g |
5-iodo-2-phenylpyridine |
1214342-99-0 | 95.0% | 1.0g |
$743.0 | 2025-02-21 | |
Enamine | EN300-8157435-5g |
5-iodo-2-phenylpyridine |
1214342-99-0 | 95% | 5g |
$2152.0 | 2023-09-02 | |
Aaron | AR028RX0-500mg |
5-iodo-2-phenylpyridine |
1214342-99-0 | 95% | 500mg |
$822.00 | 2025-02-16 | |
Aaron | AR028RX0-50mg |
5-iodo-2-phenylpyridine |
1214342-99-0 | 95% | 50mg |
$265.00 | 2025-02-16 | |
Aaron | AR028RX0-5g |
5-iodo-2-phenylpyridine |
1214342-99-0 | 95% | 5g |
$2984.00 | 2023-12-16 | |
Aaron | AR028RX0-1g |
5-iodo-2-phenylpyridine |
1214342-99-0 | 95% | 1g |
$1047.00 | 2025-02-16 |
5-Iodo-2-phenylpyridine 関連文献
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Jordan C. Beck,Caitlin R. Lacker,Lauren M. Chapman,Sarah E. Reisman Chem. Sci. 2019 10 2315
5-Iodo-2-phenylpyridineに関する追加情報
Comprehensive Overview of 5-Iodo-2-phenylpyridine (CAS No. 1214342-99-0): Properties, Applications, and Industry Insights
5-Iodo-2-phenylpyridine (CAS No. 1214342-99-0) is a halogenated heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This iodo-substituted pyridine derivative features a phenyl group at the 2-position and an iodine atom at the 5-position, making it a versatile intermediate for cross-coupling reactions like Suzuki-Miyaura and Stille couplings. Its molecular formula, C11H8IN, and precise structural configuration enable applications in drug discovery, OLED materials, and catalysis.
Recent trends in AI-driven molecular design and high-throughput screening have amplified interest in 5-Iodo-2-phenylpyridine. Researchers frequently search for "synthesis methods for iodopyridines" or "5-Iodo-2-phenylpyridine solubility," reflecting its utility in optimizing reaction yields. The compound’s photophysical properties also align with growing demand for energy-efficient emissive materials, particularly in organic electronics.
From a synthetic perspective, 1214342-99-0 serves as a critical precursor for constructing pharmacophores in kinase inhibitors and antiviral agents. Its iodine moiety facilitates late-stage functionalization, a strategy prioritized in fragment-based drug discovery. Analytical data (e.g., NMR, HPLC) confirm high purity (>98%), meeting stringent requirements for preclinical studies.
Environmental and regulatory considerations are increasingly shaping discussions around halogenated intermediates. While 5-Iodo-2-phenylpyridine is not classified as hazardous, proper handling protocols are emphasized in laboratory safety guidelines. Users often inquire about "green chemistry alternatives to halogenated compounds," prompting innovations in catalytic iodination techniques.
The commercial availability of CAS No. 1214342-99-0 through specialty chemical suppliers has expanded its adoption. Key search terms like "buy 5-Iodo-2-phenylpyridine" or "1214342-99-0 supplier" highlight market demand. Storage recommendations typically suggest inert atmospheres to preserve stability, addressing common queries about "shelf life of iodinated pyridines."
In material science, 5-Iodo-2-phenylpyridine contributes to electron-transport layers in OLEDs due to its charge-carrier mobility. This aligns with the global push for flexible displays and wearable technology. Patent analyses reveal its incorporation in optoelectronic device patents, further validating its industrial relevance.
Future research directions may explore its role in metal-organic frameworks (MOFs) or covalent organic polymers (COPs), areas gaining traction in carbon capture and heterogeneous catalysis. As the scientific community prioritizes sustainable synthetic routes, 1214342-99-0 remains a benchmark for evaluating new methodologies.
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